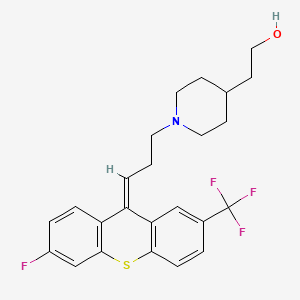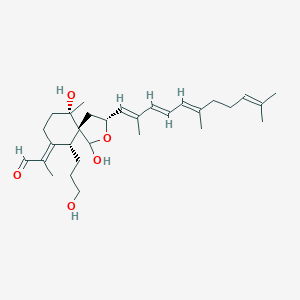
Eurocidin D
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Eurocidin D is a compound produced by the bacterium Streptomyces eurocidicus. It belongs to the eurocidin family, which includes other related compounds such as eurocidin C and eurocidin E.
準備方法
Eurocidin D is typically isolated from the culture broth of Streptomyces eurocidicus. The preparation involves fermentation followed by extraction and purification processes. The synthetic route includes the use of specific growth media and controlled fermentation conditions to optimize the yield of this compound. Industrial production methods focus on scaling up the fermentation process while maintaining the purity and activity of the compound .
化学反応の分析
Eurocidin D undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives .
科学的研究の応用
Eurocidin D has been extensively studied for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying pentaenic structures and their reactivity. In biology, this compound has shown inhibitory effects on rat mast cell degranulation, making it a potential candidate for anti-inflammatory research. In medicine, it has been investigated for its antimicrobial properties, particularly against Salmonella enterica. Industrial applications include its use in the development of new antibiotics and other bioactive compounds .
作用機序
The mechanism of action of eurocidin D involves targeting specific molecular pathways in microorganisms. For instance, it has been shown to inhibit the activity of the PhoP/PhoQ signal transduction system in Salmonella enterica, which is crucial for virulence regulation. By inhibiting this system, this compound prevents the replication of Salmonella within macrophages, thereby exerting its antimicrobial effects .
類似化合物との比較
Eurocidin D is similar to other compounds in the eurocidin family, such as eurocidin C and eurocidin E. These compounds share a similar pentaenic structure but differ in their specific functional groups and molecular weights. For example, eurocidin E has a molecular weight of 779.92, while this compound has a molecular weight of 795.92. The unique structural features of this compound, such as the presence of specific hydroxyl groups, contribute to its distinct chemical reactivity and biological activity .
特性
CAS番号 |
130433-01-1 |
|---|---|
分子式 |
C40H61NO15 |
分子量 |
795.9 g/mol |
IUPAC名 |
(17Z,21E)-25-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-13-butan-2-yl-1,3,4,9,29-pentahydroxy-7,11-dioxo-12,31-dioxabicyclo[25.3.1]hentriaconta-15,17,19,21,23-pentaene-28-carboxylic acid |
InChI |
InChI=1S/C40H61NO15/c1-4-23(2)31-15-13-11-9-7-5-6-8-10-12-14-27(54-39-37(49)35(41)36(48)24(3)53-39)20-32-34(38(50)51)30(46)22-40(52,56-32)21-29(45)28(44)17-16-25(42)18-26(43)19-33(47)55-31/h5-14,23-24,26-32,34-37,39,43-46,48-49,52H,4,15-22,41H2,1-3H3,(H,50,51)/b6-5?,9-7-,10-8+,13-11?,14-12?/t23?,24-,26?,27?,28?,29?,30?,31?,32?,34?,35+,36-,37+,39+,40?/m1/s1 |
InChIキー |
ISJFQHRNXXQEGT-ZHSZOCNZSA-N |
SMILES |
CCC(C)C1CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(C(CCC(=O)CC(CC(=O)O1)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O |
異性体SMILES |
CCC(C)C1CC=C/C=C\C=C/C=C\C=CC(CC2C(C(CC(O2)(CC(C(CCC(=O)CC(CC(=O)O1)O)O)O)O)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O |
正規SMILES |
CCC(C)C1CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(C(CCC(=O)CC(CC(=O)O1)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O |
同義語 |
eurocidin D |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R,3S,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-[[(Z)-tetracos-15-enoyl]amino]octadec-4-enoxy]oxan-4-yl] hydrogen sulfate](/img/structure/B1233007.png)





![N-(2-oxolanylmethyl)-2-[1-oxo-4-(3-pyridinylmethyl)-2-phthalazinyl]acetamide](/img/structure/B1233018.png)
![N-[(2S)-4-methyl-1-oxo-1-[[3-oxo-1-[2-(3-pyridin-2-ylphenyl)acetyl]azepan-4-yl]amino]pentan-2-yl]-5-(2-morpholin-4-ylethoxy)-1-benzofuran-2-carboxamide](/img/structure/B1233020.png)






